REACTION_SMILES
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[Br-:1].[CH3:2][Mg+:3].[CH3:4][CH2:5][O:6][CH2:7][CH3:8].[F:9][C:10]([c:11]1[n:12][cH:13][c:14]([C:15]#[N:16])[cH:17][cH:18]1)([F:19])[F:20]>>[O:6]=[C:7]([CH3:8])[c:14]1[cH:13][n:12][c:11]([C:10]([F:9])([F:19])[F:20])[cH:18][cH:17]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Br-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Mg+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1ccc(C(F)(F)F)nc1
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Name
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Type
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product
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Smiles
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CC(=O)c1ccc(C(F)(F)F)nc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |